

A Comparative Guide to TAS0612 and Other Pan-AKT Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

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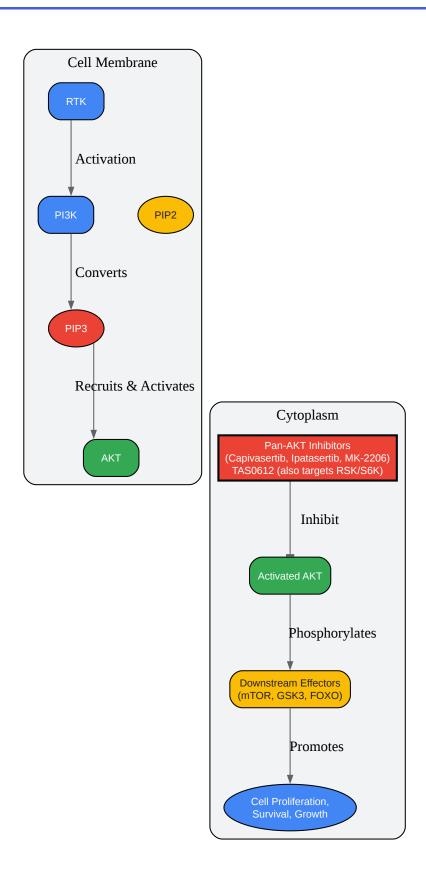
For Researchers, Scientists, and Drug Development Professionals

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention. The serine/threonine kinase AKT, a central node in this cascade, has been the focus of intense drug development efforts, leading to the emergence of numerous inhibitors. This guide provides a detailed comparison of **TAS0612**, a novel multi-kinase inhibitor, with other prominent pan-AKT inhibitors— Capivasertib, Ipatasertib, and MK-2206—that have been evaluated in clinical trials.

The AKT Signaling Pathway and Inhibition Strategy

The activation of the AKT pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits AKT to the cell membrane for its subsequent phosphorylation and full activation. Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. Pan-AKT inhibitors are designed to block the activity of all three AKT isoforms (AKT1, AKT2, and AKT3), thereby shutting down these pro-tumorigenic signals.





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Figure 1. Simplified PI3K/AKT signaling pathway illustrating the mechanism of pan-AKT inhibitors.

Profiles of Investigated Pan-AKT Inhibitors TAS0612

TAS0612 is a potent, orally available kinase inhibitor with a unique multi-targeting profile. Unlike other inhibitors that primarily target AKT, TAS0612 also inhibits p90 ribosomal S6 kinase (RSK) and p70S6K (S6K).[1][2][3] This dual blockade of both the AKT/mTOR and RAS/MEK/RSK pathways was hypothesized to overcome resistance mechanisms seen with single-pathway inhibitors.[4][5] Preclinical studies demonstrated its potent anti-tumor activity, particularly in cancer models with PTEN loss, irrespective of KRAS or BRAF mutation status.[4] [6] However, a Phase 1 clinical trial (NCT04586270) in patients with advanced solid tumors was terminated due to safety concerns and a lack of encouraging anti-tumor activity.[7][8][9]

Capivasertib (AZD5363)

Capivasertib is a potent, selective, ATP-competitive inhibitor of all three AKT isoforms.[10][11] [12] It has demonstrated significant clinical efficacy, particularly in combination with the estrogen receptor antagonist fulvestrant. The landmark Phase III CAPItello-291 trial showed that this combination significantly improved progression-free survival in patients with hormone receptor (HR)-positive, HER2-negative advanced breast cancer that had progressed on an aromatase inhibitor.[3][4][13] This led to its regulatory approval in this setting. Common adverse events include diarrhea, rash, and hyperglycemia.[4][14]

Ipatasertib (GDC-0068)

Ipatasertib is another orally active, ATP-competitive small-molecule inhibitor of all three AKT isoforms.[15][16] It has been extensively studied in various cancers, including breast and prostate cancer.[17][18][19] In the Phase II LOTUS trial, ipatasertib in combination with paclitaxel improved progression-free survival as a first-line therapy for patients with metastatic triple-negative breast cancer (TNBC), with a more pronounced effect in tumors with PIK3CA/AKT1/PTEN alterations.[15][20] Common side effects are primarily gastrointestinal.[15]

MK-2206



MK-2206 is a highly selective, allosteric inhibitor of AKT, meaning it binds to a site other than the ATP-binding pocket.[20][21][22] This distinct mechanism prevents AKT's localization to the plasma membrane and its subsequent activation.[23] MK-2206 has been evaluated in numerous Phase I and II clinical trials across a wide range of solid and hematologic malignancies, both as a single agent and in combination with chemotherapy and other targeted agents.[21][22][24] While it has shown evidence of target engagement and some clinical activity, its development has been challenging.[10][21] The most common toxicities include rash and hyperglycemia.[21]

Comparative Data

The following tables summarize the quantitative data for **TAS0612** and the comparator pan-AKT inhibitors, providing a basis for objective comparison of their preclinical and clinical performance.

Table 1: In Vitro Potency and Selectivity

Inhibitor	Target(s)	IC ₅₀ (AKT1)	IC50 (AKT2)	IC50 (AKT3)	Mechanism of Action
TAS0612	AKT, RSK, S6K	0.16 - 1.65 nM (for all target kinases)[21]	0.16 - 1.65 nM (for all target kinases)[21]	0.16 - 1.65 nM (for all target kinases)[21]	Multi-kinase inhibitor
Capivasertib	Pan-AKT	3 nM[16][25]	7-8 nM[16] [25]	7-8 nM[16] [25]	ATP- competitive
Ipatasertib	Pan-AKT	5 nM[11][13] [26]	18 nM[11][13] [26]	8 nM[11][13] [26]	ATP- competitive
MK-2206	Pan-AKT	5-8 nM[1][23]	12 nM[1][23]	65 nM[1][23]	Allosteric

Table 2: Comparative Clinical Efficacy in Breast Cancer



Inhibitor Combination	Clinical Trial	Cancer Type	Key Efficacy Endpoint	Result
Capivasertib + Fulvestrant	CAPItello-291 (Phase III)[3][13]	HR+/HER2- Advanced	Median PFS (Overall Population)	7.2 months (vs 3.6 months with placebo)[3][13]
ORR (Overall Population)	22.9% (vs 12.2% with placebo)[13]			
lpatasertib + Paclitaxel	LOTUS (Phase II)[15][20]	Metastatic TNBC	Median PFS (ITT Population)	6.2 months (vs 4.9 months with placebo)[15][20]
ORR (ITT Population)	40% (vs 32% with placebo)[20]			
MK-2206 + Paclitaxel	Phase I[10]	Advanced Solid Tumors (inc. Breast Cancer)	Objective Responses	5 objective responses observed[10]
TAS0612	Phase I (NCT04586270) [7][9]	Advanced Solid Tumors	-	Terminated due to safety and lack of efficacy[7]
PFS: Progression-Free Survival; ORR: Objective Response Rate; ITT: Intent-to- Treat				

Table 3: Selected Pharmacokinetic Parameters



Inhibitor	Dosing Schedule (in trials)	Tmax (approx.)	Half-life (approx.)	Key Metabolism Note
TAS0612	N/A (Preclinical)	1-2 hours (in mice)[27]	N/A	Orally bioavailable in mice[21]
Capivasertib	400 mg BID (4 days on/3 days off)[3]	1-2 hours[11]	8.3 hours[26]	Substrate of CYP3A4 and UGT2B7[26]
Ipatasertib	400 mg QD[28]	N/A	24 hours (effective)[3]	Sensitive CYP3A4 substrate[3]
MK-2206	45-60 mg QOD or 135-200 mg QW[23]	6-8 hours[29]	60-80 hours[24]	N/A
BID: Twice daily; QD: Once daily; QOD: Every other day; QW: Once weekly; N/A: Not Available				

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data. Below are outlines of typical protocols used in the preclinical evaluation of AKT inhibitors.

Kinase Inhibition Assay

The potency of inhibitors against AKT isoforms is typically determined using in vitro kinase assays.



Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes; a specific peptide substrate (e.g., a GSK-3 derived peptide); ATP (often radiolabeled with ³²P or used in fluorescence-based assays); test inhibitor (e.g., TAS0612, Capivasertib); kinase reaction buffer.[11][17][30]

Procedure:

- The kinase reaction is initiated by incubating the AKT enzyme with varying concentrations of the inhibitor in the kinase reaction buffer.[30]
- The substrate and ATP are added to start the phosphorylation reaction. The reaction is allowed to proceed for a set time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 30°C).[17][30]
- The reaction is stopped, and the amount of phosphorylated substrate is quantified.[17]
- Detection: Quantification can be achieved through methods like scintillation counting for radiolabeled ATP, or fluorescence resonance energy transfer (FRET) for non-radioactive assays.[17][30] The results are used to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Proliferation Assay

These assays measure the effect of the inhibitors on the growth of cancer cell lines.

Reagents: Cancer cell lines (e.g., breast, prostate, or lung cancer lines with known PI3K/AKT pathway status); cell culture medium; test inhibitor; a viability reagent such as Thiazolyl Blue Tetrazolium Bromide (MTT) or a reagent for a luminescence-based assay (e.g., CellTiter-Glo).[6][27]

Procedure:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with a range of concentrations of the AKT inhibitor and incubated for a period of 48 to 96 hours.
- After the incubation period, the viability reagent is added to the wells.

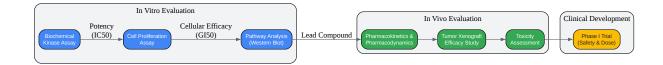


Detection: For MTT assays, the resulting formazan crystals are solubilized, and the
absorbance is read on a plate reader.[6] For luminescence assays, the luminescent signal,
which is proportional to the amount of ATP and thus the number of viable cells, is measured.
The data is used to determine the concentration of the inhibitor that causes 50% growth
inhibition (GI₅₀ or IC₅₀).

In Vivo Tumor Xenograft Study

Animal models are used to evaluate the anti-tumor efficacy of the inhibitors in a living system.

- Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells to establish tumors.[1][19][31]
- Procedure:
 - Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.[19]
 - The test inhibitor is administered orally or via injection according to a specific dosing schedule (e.g., daily, once weekly).[1][31]
 - Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) throughout the study.[1]
- Endpoint: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting to measure the phosphorylation of AKT and its downstream targets).[8]



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Figure 2. A typical preclinical workflow for the evaluation of a novel AKT inhibitor.

Summary and Conclusion

The landscape of pan-AKT inhibitors in oncology is characterized by both significant successes and notable setbacks.

- Capivasertib stands out as a clinical success story, having demonstrated a clear benefit in combination with endocrine therapy for HR+/HER2- breast cancer, leading to its approval and establishing a new standard of care.
- Ipatasertib has also shown promising efficacy, particularly in biomarker-selected populations, though its path to approval has been more complex.
- MK-2206, with its distinct allosteric mechanism, has been a valuable research tool and has shown activity, but has yet to achieve the same level of clinical success as the ATPcompetitive inhibitors.
- TAS0612 represented an innovative approach by targeting multiple kinases in related growth
 pathways. While the preclinical rationale was strong, its clinical development was halted due
 to an unfavorable risk-benefit profile.[7] This underscores the challenge of translating
 preclinical potency into clinical safety and efficacy, particularly with multi-kinase inhibitors
 where off-target effects can be a concern.

For researchers and drug developers, the comparative data highlights the nuances in potency, mechanism, and clinical applicability among these inhibitors. While **TAS0612** itself did not advance, the lessons learned from its development—and the successes of agents like Capivasertib—continue to inform the ongoing quest for more effective and safer therapies targeting the AKT pathway. The focus remains on optimizing therapeutic combinations and identifying the patient populations most likely to benefit from this class of targeted agents.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Capivasertib plus Faslodex reduced the risk of disease progression or death by 40% versus Faslodex in advanced HR-positive breast cancer [astrazeneca.com]
- 4. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 5. abcam.com [abcam.com]
- 6. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. academic.oup.com [academic.oup.com]
- 11. Akt/PKB kinase assay [whitelabs.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. oncozine.com [oncozine.com]
- 14. tas0612 My Cancer Genome [mycancergenome.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancernetwork.com [cancernetwork.com]
- 21. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]



- 23. Phase 1 pharmacokinetic study of the oral pan-AKT inhibitor MK-2206 in Japanese patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase 1 trial of the oral AKT inhibitor MK-2206 plus carboplatin/paclitaxel, docetaxel, or erlotinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 25. First-Line Ipatasertib, Atezolizumab, and Taxane Triplet for Metastatic Triple-Negative Breast Cancer: Clinical and Biomarker Results PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. Inhibition of Phosphatidylinositol 3-Kinase/Akt Signaling Suppresses Tumor Cell Proliferation and Neuroendocrine Marker Expression in GI Carcinoid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to TAS0612 and Other Pan-AKT Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374696#tas0612-vs-other-pan-akt-inhibitors-in-cancer]

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